molecular formula C7H4BrClF2 B2713167 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene CAS No. 1807217-14-6

1-(Bromomethyl)-4-chloro-2,3-difluorobenzene

Cat. No.: B2713167
CAS No.: 1807217-14-6
M. Wt: 241.46
InChI Key: XEGQMKRNLKNWIB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is an organic compound belonging to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene can be synthesized through a multi-step process involving the bromination of 4-chloro-2,3-difluorotoluene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to achieve high yields and purity, often employing catalysts and solvents that facilitate the bromination reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Scientific Research Applications

1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-chlorobenzene
  • 1-(Bromomethyl)-2,3-difluorobenzene
  • 1-(Bromomethyl)-4-fluoro-2,3-dichlorobenzene

Comparison: 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may exhibit different electronic and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGQMKRNLKNWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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